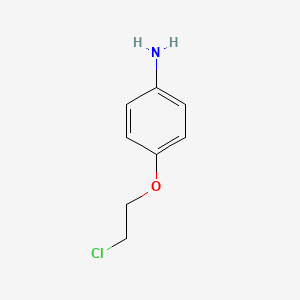

4-(Chloroethoxy)aniline

Beschreibung

4-(Chloroethoxy)aniline (hypothetical structure: C₈H₁₀ClNO) is an aromatic amine derivative featuring a chloroethoxy (–OCH₂CH₂Cl) substituent at the para position of the aniline ring. Such derivatives are typically intermediates in organic synthesis, with applications ranging from pharmaceuticals to materials science. The chloroethoxy group introduces both steric and electronic effects, influencing reactivity and physicochemical properties like solubility and melting points.

Eigenschaften

IUPAC Name |

4-(2-chloroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRJWBDPSJFJPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182051 | |

| Record name | 4-(Chloroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27692-35-9 | |

| Record name | 4-(2-Chloroethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27692-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloroethoxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027692359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Chloroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloroethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

4-(Chloroethoxy)aniline is a compound that has garnered attention for its various biological activities, particularly in the fields of antimicrobial and antiplasmodial research. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including case studies, data tables, and significant research outcomes.

Chemical Structure and Properties

4-(Chloroethoxy)aniline is characterized by the presence of a chloroethoxy group attached to an aniline moiety. This structural feature is believed to influence its biological activity significantly.

Antimicrobial Activity

Research has demonstrated that chloro-substituted anilines exhibit notable antimicrobial properties. A study focused on chloro-substituted Schiff bases, which include derivatives of 4-(Chloroethoxy)aniline, reported broad-spectrum antifungal and antibacterial activities. For instance, concentrations around 200 mg showed significant efficacy against various microbial strains, including Staphylococcus aureus at lower concentrations .

Table 1: Antimicrobial Activity of Chloro-Substituted Anilines

| Compound | Concentration (mg) | Activity Against |

|---|---|---|

| 4-(Chloroethoxy)aniline | 150-250 | Staphylococcus aureus, fungi |

| Schiff Base Derivative | 200 | Broad-spectrum activity |

Antiplasmodial Activity

The antiplasmodial potential of 4-(Chloroethoxy)aniline has been evaluated in various studies. One significant investigation involved the compound's ability to inhibit Plasmodium falciparum growth in vitro. The combination of 4-(Chloroethoxy)aniline with artesunate showed promising results, achieving a notable inhibition rate at specific concentrations .

Table 2: Antiplasmodial Efficacy of 4-(Chloroethoxy)aniline

| Treatment Combination | IC50 (ng/ml) | Inhibition Rate (%) |

|---|---|---|

| Artesunate + 4-(Chloroethoxy)aniline | 1.1 | 50 |

| Chloroquine + 4-(Chloroethoxy)aniline | 22 | Significant |

Case Studies and Research Findings

- Antimicrobial Properties : A detailed study on various chloro-substituted compounds highlighted the effectiveness of these compounds as antiseptics and antibiotics, reinforcing their potential in clinical applications .

- Enzyme Inhibition : Another investigation explored the inhibitory effects of 4-(Chloroethoxy)aniline on acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The findings indicated that this compound could serve as a potential lead for developing treatments targeting neurodegenerative diseases.

- JAK Inhibition : Recent research identified that derivatives like MMT3-72, which include the structure of 4-(Chloroethoxy)aniline, exhibited inhibition against Janus kinases (JAKs), suggesting a role in treating inflammatory conditions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(Chloroethoxy)aniline has been explored for its potential therapeutic properties. It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and cancer. Studies have shown that compounds derived from 4-(Chloroethoxy)aniline exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi .

Antimicrobial Activity

Research indicates that chloro-substituted compounds, including 4-(Chloroethoxy)aniline, demonstrate significant antimicrobial properties. For instance, studies have reported broad-spectrum antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) suggests that the presence of the chloro group enhances these biological activities .

Materials Science

In materials science, 4-(Chloroethoxy)aniline is utilized in the synthesis of conductive polymers such as polyanilines. These polymers are known for their electrical conductivity and biocompatibility, making them suitable for applications in sensors, batteries, and electrochromic devices .

| Application Area | Description |

|---|---|

| Conductive Polymers | Used in synthesizing polyanilines for electronics |

| Anticorrosion Coatings | Provides protective layers for metals |

| Sensors | Incorporated into chemical sensors due to conductivity |

| Electrochromic Devices | Used in devices that change color with electrical stimuli |

Analytical Chemistry

The compound is also incorporated into analytical chemistry applications, particularly in the development of sensors for detecting chemical substances. Its conductive nature allows it to respond effectively to various analytes.

Case Study 1: Antimicrobial Properties

A study published in the International Journal of Current Research in Chemistry and Pharmaceutical Sciences demonstrated that derivatives of 4-(Chloroethoxy)aniline possess significant antimicrobial activity against both gram-positive and gram-negative bacteria. The study highlighted the effectiveness of these compounds at concentrations as low as 150 mg/mL against Staphylococcus aureus and other pathogens .

Case Study 2: Conductive Polymers

Research conducted on conductive polymers synthesized from 4-(Chloroethoxy)aniline revealed their potential use in electronic applications. These polymers exhibited high electrical conductivity and stability under various environmental conditions, making them ideal candidates for use in flexible electronics and energy storage devices .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key analogues of 4-(Chloroethoxy)aniline, highlighting structural variations, synthesis methods, and applications:

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., –Cl): Increase acidity of the aniline –NH₂ group, enhancing reactivity in electrophilic substitutions .

- Alkoxy Chains (e.g., –OCH₂CH₃ vs. –OCH₂CH₂Cl): Longer chains (e.g., hexyloxy) improve lipophilicity, while chloroethoxy introduces polarity and steric hindrance .

- Schiff Base Derivatives (e.g., ): Stabilize molecular conformations via hydrogen bonding, relevant to crystal engineering .

Synthesis Methods :

- Acid hydrolysis (e.g., HCl in THF) is common for chloro- and ethoxy-substituted anilines .

- Halogenation (e.g., N-iodosuccinimide in acetic acid) modifies substituent positions for targeted intermediates .

Applications :

- Materials Science : 4-Ethoxyanilinium perchlorate is investigated for ferroelectric properties due to its H-bonded network .

- Pharmaceuticals : Chloroethoxy derivatives serve as precursors for antitumor and antimicrobial agents .

Research Findings and Data

Structural Analysis

- Crystallography : SHELX software has been pivotal in resolving structures of analogues like 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline , revealing dihedral angles of 19.68°–45.54° between aromatic rings .

- Hydrogen Bonding : In 4-Ethoxyanilinium perchlorate, NH₃⁺ forms strong H-bonds with perchlorate O atoms, critical for dielectric behavior .

Reactivity and Functionalization

- Substrate Analogues: lists >15 substituted anilines, demonstrating their utility in enzyme inhibition studies. For example, 4-aminobenzamidine dihydrochloride acts as a trypsin inhibitor .

- Halogenation : Trifluoromethyl-substituted anilines (e.g., ) exhibit enhanced metabolic stability in drug design .

Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.